Late-Stage Biomarker: Temporal Specificity vs. Tolylurea
In cotton cell suspension cultures treated with chlorotoluron, the predominant metabolite at day 1 was 3-(3-chloro-p-tolyl)urea, while at day 7, its benzyl alcohol analogue—identified as (3-chloro-4-(hydroxymethyl)phenyl)urea—became the most prominent single metabolite . This temporal shift provides a differentiation window: the target compound serves as a late-stage exposure biomarker, whereas the non-hydroxylated tolylurea indicates early-phase metabolism.
| Evidence Dimension | Metabolite predominance over time in cotton cell culture |
|---|---|
| Target Compound Data | Predominant single metabolite at day 7 (benzyl alcohol analogue) |
| Comparator Or Baseline | 3-(3-chloro-p-tolyl)urea: predominant at day 1 |
| Quantified Difference | Temporal inversion of metabolite profile from day 1 (tolylurea-dominant) to day 7 (target compound-dominant) |
| Conditions | Cotton (Gossypium hirsutum) cell suspension cultures; chlorotoluron as substrate; sampling at 1 day and 7 days post-treatment |
Why This Matters
For environmental monitoring or metabolic tracing, procurement of the correct temporal biomarker is essential; using the day-1 marker (tolylurea) would misrepresent later-stage environmental exposure.
- [1] Cole, D. J., & Owen, W. J. (1986). Influence of composition of nutrient medium on the metabolism of chlortoluron in plant‐cell suspension cultures. Pesticide Science, 19(1), 67-78. View Source
